N,N'-Ethylenediphthalimide
Description
N,N'-Ethylenediphthalimide (CAS: 607-26-1) is a bicyclic imide compound characterized by two phthalimide moieties linked via an ethylene group. Its IUPAC name is 2,2'-(1,2-ethanediyl)bis(1H-isoindole-1,3(2H)-dione), and it is structurally represented as two isoindole-1,3-dione rings connected by a –CH₂CH₂– bridge . This compound is classified under customs code 2925 19 100 0 (3,3',4,4',5,5',6,6'-octabromo-N,N'-ethylenediphthalimide) in trade regulations, reflecting its halogenated derivatives .
Key applications include its use as a monomer in polymer synthesis and as an intermediate in organic reactions. Its stability and electron-deficient aromatic system make it suitable for high-performance materials .
Properties
CAS No. |
607-26-1 |
|---|---|
Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 |
InChI Key |
MSNBDDJGCNYFNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Other CAS No. |
607-26-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N′-Dimethylphthalamide (CAS: 19532-98-0)
- Structural Differences : Unlike the ethylene-linked bicyclic system in N,N'-Ethylenediphthalimide, N,N′-Dimethylphthalamide features a single phthalic diamide core with methyl substituents (–N(CH₃)–) .
Physical Properties :
Property This compound N,N′-Dimethylphthalamide Molecular Formula C₁₈H₁₂N₂O₄ C₁₀H₁₂N₂O₂ Molecular Weight 320.30 g/mol 192.22 g/mol Key Substituents Ethylene bridge Methyl groups Applications : N,N′-Dimethylphthalamide is primarily used in pharmaceutical intermediates, whereas this compound is favored in polymer chemistry due to its rigidity .
3-Chloro-N-phenyl-phthalimide
- Reactivity : The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the inert ethylene bridge in this compound.
- Applications: Used as a monomer for polyimides and in synthesizing thioether dianhydrides, highlighting its role in materials science .
Octabromo-N,N'-ethylenediphthalimide
N,N'-(Ethylenebis(oxyethylene))diphthalimide
- Structural Differences : An ethylene glycol (–OCH₂CH₂O–) bridge replaces the simple ethylene linker, introducing oxygen atoms that increase solubility in polar solvents .
- Applications : The oxygenated bridge expands its utility in hydrophilic polymer matrices, contrasting with the hydrophobic nature of this compound .
Research Findings and Industrial Relevance
- Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to N,N′-Dimethylphthalamide (<200°C), attributed to its conjugated bicyclic system .
- Synthetic Versatility : Halogenated derivatives (e.g., octabromo-) are prioritized in flame-retardant applications, while unmodified forms serve as crosslinking agents in epoxy resins .
- Catalytic Roles : Unlike N-methylphthalimide-based Pd–NHC complexes (used in catalysis), this compound’s rigidity limits its coordination chemistry but enhances its mechanical role in polymers .
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